5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Overview
Description
5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazolo[1,5-A]pyrimidine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine derivatives: These compounds share the pyrazolo[1,5-A]pyrimidine core and exhibit similar biological activities.
Oxazole derivatives: Compounds containing the oxazole ring are known for their diverse biological and chemical properties.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their pharmacological activities.
Uniqueness
5-Ethyl-3-methyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c1-3-19-21(14(2)30-34-19)18-10-7-11-31(18)23(33)16-13-28-32-20(24(25,26)27)12-17(29-22(16)32)15-8-5-4-6-9-15/h4-6,8-9,12-13,18H,3,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHBIVQNSGYORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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